molecular formula C23H29BrN2O3 B2993594 1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1094300-38-5

1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2993594
CAS No.: 1094300-38-5
M. Wt: 461.4
InChI Key: KBYYIVZAQMDPIN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quaternary ammonium salt featuring a seven-membered azepine ring fused with an imidazole moiety. Its molecular formula is C₂₂H₂₆N₂O₃Br (derived from structural data in and adjustments for substituent differences). Key structural attributes include:

  • 4-Ethoxyphenyl and 4-methoxyphenyl substituents at positions 1 and 3, respectively.
  • A bromide counterion stabilizing the positive charge on the imidazoazepinium core.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2O3.BrH/c1-3-28-21-14-10-19(11-15-21)24-17-23(26,18-8-12-20(27-2)13-9-18)25-16-6-4-5-7-22(24)25;/h8-15,26H,3-7,16-17H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYYIVZAQMDPIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic compound with potential biological activities. The structure of this compound suggests it may interact with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H28BrN2O3C_{23}H_{28}BrN_2O_3. Its structural features include:

  • Ethoxy and methoxy substitutions on the phenyl rings which may enhance lipophilicity and biological activity.
  • Hexahydroimidazoazepine core , which is known for its diverse pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For example:

  • In vitro studies have shown that imidazo[1,2-a]azepines can inhibit cancer cell proliferation. The compound's structure may allow it to interact with DNA or specific enzymes involved in cancer cell growth.
  • Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines at concentrations ranging from 10 µM to 50 µM. This suggests that our compound could exhibit similar effects due to its structural analogies.
Cell LineIC50 (µM)Reference
K-562 (Leukemia)15
HCT-15 (Colon)20
SK-MEL-5 (Melanoma)25

Antimicrobial Activity

Compounds with similar functional groups have shown antimicrobial effects:

  • Mechanism : The presence of the imidazo ring may contribute to the inhibition of bacterial growth by interfering with metabolic pathways.
  • Case Study : A derivative exhibited MIC values between 25–50 µg/mL against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent.
CompoundMIC (µg/mL)Reference
Derivative A25
Derivative B50

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The ethoxy and methoxy groups may enhance the compound's bioavailability. However, specific studies are needed to confirm these properties.
  • Toxicity Studies : Preliminary assessments are necessary to evaluate the safety profile. Compounds with similar structures have shown low toxicity in initial screenings.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Positions) Molecular Formula Notable Properties/Data Source
Target Compound 1: 4-Ethoxyphenyl; 3: 4-Methoxyphenyl C₂₂H₂₆N₂O₃Br Higher lipophilicity due to ethoxy group; potential for enhanced metabolic stability
3-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-... Bromide () 1: 4-Methoxyphenyl; 3: 4-Fluorophenyl C₂₁H₂₂FN₂O₂Br Fluorine introduces electron-withdrawing effects; may alter receptor binding affinity
1-(4-Chlorophenyl)-3-(4-Fluorophenyl)-... Bromide () 1: 4-Chlorophenyl; 3: 4-Fluorophenyl C₂₁H₂₁ClFN₂O₂Br Chlorine increases molecular weight (MW = 476.8 g/mol); halogen synergy in reactivity
1-Benzyl-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Imidazolium Bromide () Core: 4,5-Dihydroimidazolium C₁₇H₁₉N₂OBr Smaller 5-membered ring; reduced conformational flexibility; mp ~250°C (decomp)

Key Observations:

Halogens (F, Cl) in analogs () introduce electron-withdrawing effects, which may stabilize charge distribution but reduce solubility .

Synthetic Considerations :

  • Ethoxy-substituted analogs (e.g., target compound) may require milder alkylation conditions compared to nitro- or chloro-substituted derivatives, as seen in ’s synthesis of 1p (4-nitrophenyl analog) under reflux .

Table 2: Analytical and Functional Data

Compound Name Melting Point (°C) Solubility (H₂O) Reported Activity (If Available)
Target Compound Not reported Low (predicted) N/A (structural analogs suggest CNS or antimicrobial potential)
1-Benzyl-3-(4-Nitrophenyl)-... Bromide Decomp >250°C Insoluble Antimicrobial screening in progress (similar to )
3-(4-Fluorophenyl)-... Bromide 220–225 Moderate (DMSO) In vitro kinase inhibition (IC₅₀ = 12 µM)

Discussion:

  • Solubility : The target compound’s ethoxy group likely reduces aqueous solubility compared to methoxy analogs but improves lipid bilayer penetration .
  • Biological Activity : While direct data for the target compound is absent, fluorophenyl analogs () show kinase inhibition, suggesting that substituent tuning could modulate target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.